7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one
Overview
Description
Synthesis Analysis
The synthesis of chromen-2-one derivatives involves various chemical reactions, including Knoevenagel reactions and the use of catalysts such as nickel ferrite magnetic nanoparticles. For instance, the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one was achieved from 2,3,4-trimethoxybenzaldehyde through methoxy reduction and Knoevenagel reaction, under mild and environmentally friendly conditions . Another related compound, 2-amino-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized using a one-pot three-component method with the aid of a recyclable catalyst .
Molecular Structure Analysis
The molecular structures of the synthesized chromen-2-one derivatives were confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and single crystal X-ray structure analysis. For example, the crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one revealed that the chromene moiety adopts an envelope conformation, and the methoxyphenyl ring is orthogonal to the mean plane of the chromene moiety . Additionally, computational electronic structure investigations, including Density Functional Theory (DFT) calculations, were performed to predict the electronic properties of these compounds .
Chemical Reactions Analysis
The chromen-2-one derivatives undergo various chemical reactions, including intramolecular hydrogen bonding, which influences their molecular conformation and stability. For instance, in the crystal structure of one derivative, an intramolecular N—H⋯O hydrogen bond generates an S(6) ring motif, which is a common feature that can affect the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are closely related to their molecular structure. The presence of substituents such as methoxy, nitro, and amino groups can significantly alter these properties, which in turn can influence their biological activity. The optimized geometries, frontier molecular orbitals, molecular electrostatic potential, and electronic properties of these compounds were thoroughly investigated using theoretical calculations, providing insights into their reactivity and interaction with biological targets .
Scientific Research Applications
- Summary of Application : 2H/4H-chromenes are an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
- Methods of Application : Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms . The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .
- Results or Outcomes : The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer , anticonvulsant , antimicrobial , anticholinesterase , antidiabetic activities , antituberculosis , and inhibitory activity against monoamine oxidase (MAO) .
properties
IUPAC Name |
7,8-dihydroxy-3,4-dimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-7(5)3-4-8(12)9(10)13/h3-4,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVMXVODLKJAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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